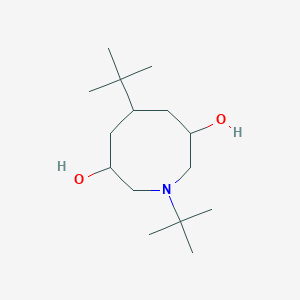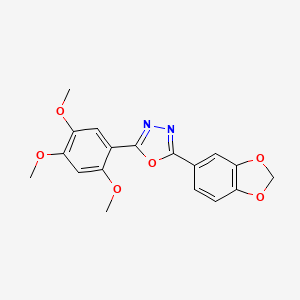![molecular formula C22H24O4 B5132072 2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene](/img/structure/B5132072.png)
2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene is an organic compound that features a naphthalene core substituted with a butoxy chain, which is further substituted with a 2,6-dimethoxyphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene typically involves the following steps:
Preparation of 2,6-dimethoxyphenol: This can be synthesized from vanillic acid or syringic acid through methylation reactions.
Formation of 2,6-dimethoxyphenoxybutane: The 2,6-dimethoxyphenol is reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 2,6-dimethoxyphenoxybutane.
Coupling with Naphthalene: The final step involves the coupling of 2,6-dimethoxyphenoxybutane with naphthalene under Friedel-Crafts alkylation conditions using a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The naphthalene core can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 2,6-dimethoxybenzoquinone derivatives.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Formation of various substituted phenoxybutane derivatives.
科学研究应用
2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its structural similarity to certain natural products.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the naphthalene core play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of oxidative stress pathways or modulation of enzyme activity.
相似化合物的比较
Similar Compounds
- 2-[4-(2-methoxyphenoxy)butoxy]naphthalene
- 2-[4-(2,6-dihydroxyphenoxy)butoxy]naphthalene
- 2-[4-(2,6-dimethylphenoxy)butoxy]naphthalene
Uniqueness
2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene is unique due to the presence of two methoxy groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and material properties.
属性
IUPAC Name |
2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O4/c1-23-20-10-7-11-21(24-2)22(20)26-15-6-5-14-25-19-13-12-17-8-3-4-9-18(17)16-19/h3-4,7-13,16H,5-6,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBIWWXPKQKGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B5131991.png)
![9-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]carbazole](/img/structure/B5132005.png)

![N-[(4-methoxy-2,5-dimethylphenyl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B5132018.png)
![10-acetyl-3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5132026.png)
![N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-4-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5132028.png)

![4-propionylphenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B5132055.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B5132062.png)
![N-[5-(1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]propanamide](/img/structure/B5132087.png)
![N-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]ethanamine](/img/structure/B5132091.png)
![2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5132092.png)
![N-[3-(morpholin-4-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5132094.png)
![3-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzoic acid hydrochloride](/img/structure/B5132102.png)
